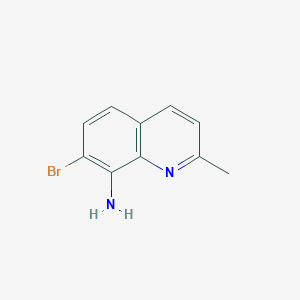

7-Bromo-2-methylquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 .

Synthesis Analysis

Quinoline, the core structure of 7-Bromo-2-methylquinolin-8-amine, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylquinolin-8-amine consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a methyl group attached to the quinoline core .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromo-2-methylquinolin-8-amine, can undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions can be used for the construction and functionalization of the quinoline scaffold .Scientific Research Applications

Synthesis and Chemical Transformations

- The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones was prepared from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione. This study provides insights into the chemistry of transformation and the mechanism of unusual regioselectivity on the nucleophilic amination of 6- and 7-bromo-2-methylquinoline-5,8-diones (Choi & Chi, 2004).

- A process involving large scale preparation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by introduction of substituted primary amine appendages, highlights the application of 7-bromo-2-methylquinolin-8-amine in synthesizing new antibacterial compounds (Al-Hiari et al., 2007).

Catalysis and Reaction Mechanisms

- The use of 7-bromo-2-methylquinolin-8-amine in palladium-catalyzed microwave-assisted amination of aryl bromides demonstrates its role in efficient chemical synthesis, especially in improving yields under specific conditions (Wang, Magnin, & Hamann, 2003).

- In another study, copper-catalyzed intramolecular amination occurs at the benzylic C-H of 2-methylbenzamides to produce isoindolinones, showcasing the versatility of 7-bromo-2-methylquinolin-8-amine in medicinal chemistry applications (Yamamoto, Takamatsu, Hirano, & Miura, 2016).

Medicinal Chemistry and Drug Development

- The molecule has been utilized in the synthesis of compounds with potential antidepressant and antifungal properties. This application exemplifies its role in developing new pharmaceuticals (Kumar et al., 2011).

- Another study involving the synthesis of functionalized methanamines using 7-bromo-2-methylquinolin-8-amine demonstrated in vitro antitumor activity against various human cancer cell lines, indicating its significance in cancer research (Károlyi et al., 2012).

Mechanism of Action

Target of Action

Quinoline and its derivatives, which include 7-bromo-2-methylquinolin-8-amine, have been reported to have substantial biological activities . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Mode of Action

Quinolin-8-amines, which are structurally related to 7-bromo-2-methylquinolin-8-amine, are known to interact with their targets through intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology .

Biochemical Pathways

Databases like pathbank and Roche Biochemical Pathways can be used to explore the potential pathways that might be affected based on the known targets and mode of action.

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant .

Result of Action

Given its structural similarity to other quinoline derivatives, it may have similar biological and pharmaceutical activities .

properties

IUPAC Name |

7-bromo-2-methylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBEPMGPRYZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylquinolin-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)

![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)

![(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2437702.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2437708.png)